
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral amino acid derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound’s structure includes a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, such as oxidation or hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Boc-pyrrolidine serves as a versatile building block in the synthesis of bioactive compounds. Its applications include:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis. This protection allows for selective reactions without affecting other functional groups.
- Drug Development : Research has shown that derivatives of Boc-pyrrolidine exhibit potential as inhibitors in various biological pathways, making them candidates for drug development targeting diseases such as cancer and neurological disorders.
Synthetic Applications
Boc-pyrrolidine is instrumental in organic synthesis due to its ability to undergo various transformations:
- Cyclization Reactions : It can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.
- Functionalization : The amino group can be easily modified to introduce different functionalities, enhancing the compound's biological activity.
Table 1: Comparison of Synthetic Applications
Application Type | Description | Example Use Case |
---|---|---|
Peptide Synthesis | Protects amines during coupling reactions | Synthesis of peptide hormones |
Cyclization Reactions | Forms cyclic compounds through ring closure | Synthesis of alkaloids |
Functionalization | Modifies the amino group for enhanced activity | Development of enzyme inhibitors |
Case Study 1: Anticancer Agents
Research published in the Journal of Medicinal Chemistry highlighted the use of Boc-pyrrolidine derivatives as potent anticancer agents. These compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The study demonstrated that specific modifications to the Boc-pyrrolidine structure enhanced its efficacy against various cancer cell lines.
Case Study 2: Neurological Disorders
Another study focused on the synthesis of Boc-pyrrolidine derivatives aimed at treating neurological disorders such as Alzheimer's disease. These derivatives were designed to inhibit acetylcholinesterase, an enzyme linked to cognitive decline. The results indicated that certain Boc-pyrrolidine analogs showed promising inhibitory activity, suggesting their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino acid upon deprotection of the Boc group. The molecular targets and pathways involved vary based on the final active compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
L-Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
(3S,4S)-4-Hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: A hydroxylated derivative with similar chemical properties.
Uniqueness
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and as an intermediate in the production of various pharmaceuticals.
Biological Activity
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, often abbreviated as Boc-pyrrolidine, is a chiral amino acid derivative known for its significant role in pharmaceutical synthesis and biological activity. This compound features a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. Its molecular formula is CHNO, with a molecular weight of 230.26 g/mol .
The compound is characterized by:
- Molecular Structure : The presence of a pyrrolidine ring and a carboxylic acid functional group.
- Stereochemistry : The specific stereochemistry at positions 3 and 4 contributes to its biological activity.
- Protecting Group : The Boc group enhances stability during synthesis and can be removed to yield the active amino acid.
The biological activity of this compound primarily involves its role as a precursor in the synthesis of various bioactive compounds. Upon deprotection, it can act as a prodrug, releasing the active amino acid which interacts with biological targets such as enzymes and receptors.
Applications in Medicinal Chemistry
This compound has been utilized in the development of several therapeutics:
- Antiviral Agents : Research indicates that derivatives of pyrrolidine exhibit antiviral activities against various viruses including HIV and influenza .
- Neuraminidase Inhibitors : Some studies highlight its potential as a building block for inhibitors targeting neuraminidase enzymes, which are crucial for viral replication .
- GABA Receptor Modulation : The compound may also influence gamma-aminobutyric acid (GABA) pathways, potentially offering therapeutic benefits in neurological disorders .
Case Studies
Several studies have investigated the biological implications of derivatives synthesized from this compound:
- Antiviral Activity :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Activity Type | Compound/Derivatives | Target | Efficacy |
---|---|---|---|
Antiviral | Pyrrolidine Derivatives | Tobacco Mosaic Virus | Higher than standard agents |
Neuraminidase Inhibition | Various Pyrrolidine Derivatives | Influenza Virus | Effective at low concentrations |
GABA Modulation | GABA-AT Inhibitors | GABA Receptors | Increased GABA levels |
Properties
IUPAC Name |
(3S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJCAMJAGJCSX-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021428-21-6 | |
Record name | rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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